molecular formula C8H6N2O3S B146083 5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one CAS No. 131908-96-8

5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one

Cat. No. B146083
M. Wt: 210.21 g/mol
InChI Key: ZGYIOMXBAHBJHU-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H5N3O2S . It is used in various chemical reactions and has a molecular weight of 195.2 .


Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents. For instance, one method involves the reaction of 6-nitrobenzo[d]thiazol-2-amine with acid chloride in dimethylformamide at 0°C . Another method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid .


Molecular Structure Analysis

The linear formula of 5-Nitrobenzo[d]thiazol-2-amine is C7H5N3O2S . The InChI key is FISVWAMPAATJLP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with sodium hydride in dimethylformamide to form different compounds .


Physical And Chemical Properties Analysis

5-Nitrobenzo[d]thiazol-2-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 .

Future Directions

While specific future directions for this compound are not mentioned, similar compounds are being studied for their potential applications in various fields .

properties

IUPAC Name

5-methyl-7-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-2-5-7(14-8(11)9-5)6(3-4)10(12)13/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYIOMXBAHBJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one

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